2-(Cyclobutylmethoxy)-6-methylpyrazine
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Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like titration or spectroscopy might be used .Scientific Research Applications
Synthesis and Biological Activities of Pyrazine Derivatives
Pyrazine derivatives have been explored extensively for their potential in various applications, including their roles in medicinal chemistry and as building blocks in organic synthesis. These compounds are valued for their antimicrobial, antitumor, and enzyme inhibition properties, among others.
Antimicrobial Activities
Research involving pyrazine derivatives, such as the work by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011), has shown that these compounds can be synthesized to produce new heterocyclic substances with promising antimicrobial activities against a range of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast. This suggests potential research applications of pyrazine derivatives in developing new antimicrobial agents (Behbehani et al., 2011).
Antitumor and Antimicrobial Properties
Similarly, Riyadh (2011) demonstrated the synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions leading to the creation of compounds with significant antitumor and antimicrobial activities. This illustrates the utility of pyrazine derivatives in the synthesis of compounds that could potentially be applied in cancer therapy and infection control (Riyadh, 2011).
Inhibition of Tubulin Polymerization
Minegishi et al. (2015) found that certain pyrazine derivatives exhibited promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, a critical process in cell division. This work points to the potential use of pyrazine derivatives in developing novel anticancer drugs that target the microtubule dynamics of cancer cells (Minegishi et al., 2015).
Bioconversion Applications
An example of bioconversion involving pyrazine derivatives is the work by Wieser, Heinzmann, and Kiener (1997), who demonstrated the production of 5-hydroxypyrazine-2-carboxylic acid from 2-cyanopyrazine using Agrobacterium sp. This process underscores the potential of pyrazine derivatives in biotechnological applications, particularly in the synthesis of compounds with antituberculous properties (Wieser et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-11-6-10(12-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCINGIBKAFWVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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